

Application Note & Protocol: Regioselective Synthesis of 2-Methyl-4-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-4-nitrophenol

Cat. No.: B1582141

[Get Quote](#)

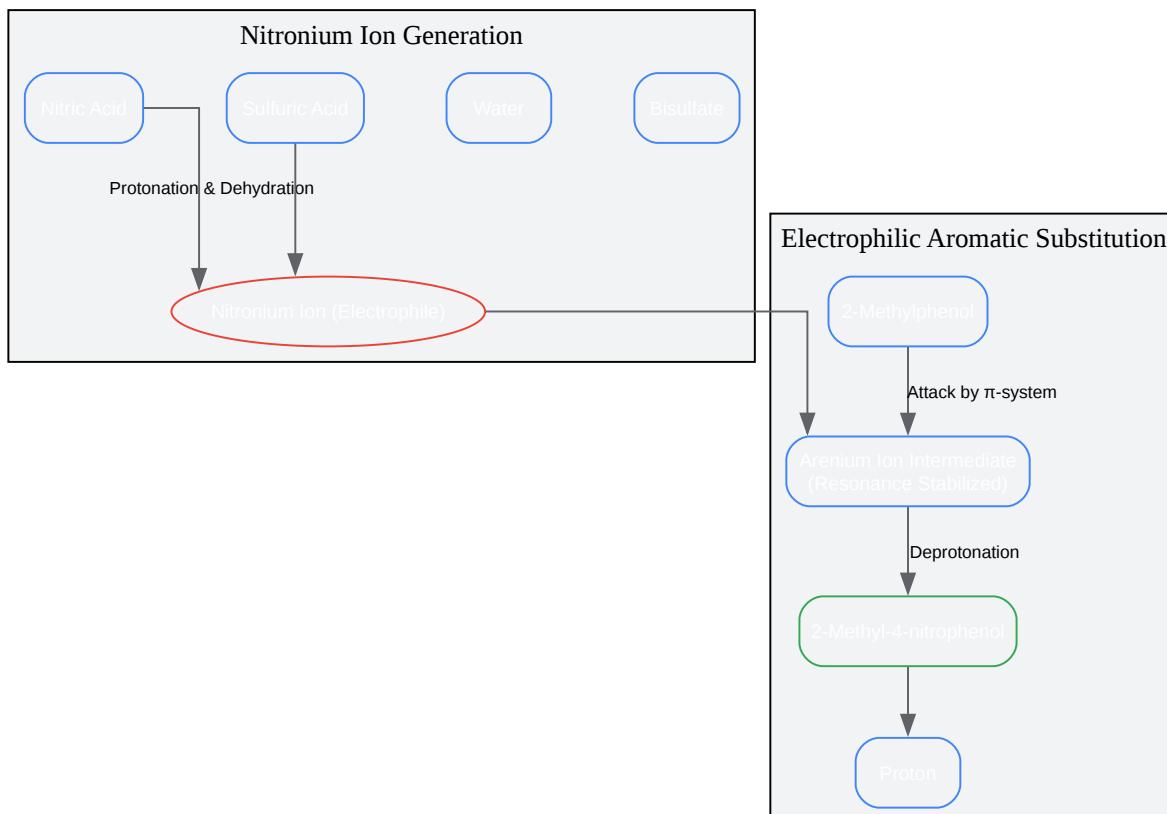
Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of **2-Methyl-4-nitrophenol** via the electrophilic nitration of 2-methylphenol (o-cresol). The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. It emphasizes not only the procedural steps but also the underlying chemical principles, regioselectivity, and critical safety considerations inherent to nitration reactions. This guide includes a detailed reaction mechanism, step-by-step procedures for synthesis and purification, methods for characterization, and a thorough discussion of safety protocols to ensure a safe and successful synthesis.

Introduction: Significance and Background

2-Methyl-4-nitrophenol, also known as 4-nitro-o-cresol, is a valuable chemical intermediate in various industrial applications. It serves as a precursor in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients (APIs).^[1] Its molecular structure, featuring a reactive aromatic core with hydroxyl, methyl, and nitro functional groups, allows for versatile downstream chemical transformations.^[1]

The synthesis of **2-Methyl-4-nitrophenol** is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, the aromatic ring of 2-methylphenol acts as a nucleophile, attacking the electrophilic nitronium ion (NO_2^+). The regiochemical outcome of this substitution is governed by the directing effects of the pre-existing substituents on the aromatic ring—the hydroxyl (-OH) and methyl (- CH_3) groups.


Reaction Mechanism and Regioselectivity

The nitration of 2-methylphenol proceeds via the generation of a potent electrophile, the nitronium ion (NO_2^+), from the protonation of nitric acid by a stronger acid, typically sulfuric acid.

Mechanism of Nitronium Ion Formation: $\text{HNO}_3 + 2\text{H}_2\text{SO}_4 \rightleftharpoons \text{NO}_2^+ + \text{H}_3\text{O}^+ + 2\text{HSO}_4^-$

Once formed, the nitronium ion is attacked by the electron-rich π system of the 2-methylphenol ring. The hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The methyl group is a weaker activating, ortho-, para-director via an inductive effect. The directing effects of these two groups are synergistic, reinforcing electron density at the positions ortho and para to the hydroxyl group.

Due to steric hindrance from the adjacent methyl group at the C2 position, the electrophilic attack at the C6 position (ortho to -OH) is sterically hindered. Consequently, the nitration reaction predominantly occurs at the C4 position (para to the -OH group), which is sterically accessible, leading to **2-Methyl-4-nitrophenol** as the major product.^[2] A smaller amount of the 2-methyl-6-nitrophenol isomer is also typically formed.^[3]

[Click to download full resolution via product page](#)

Caption: Reaction mechanism for the nitration of 2-methylphenol.

Critical Safety Protocols

Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive and oxidizing nature of the reagents.^[4] Strict adherence to safety protocols is mandatory.

- Reagent Hazards:

- Nitric Acid: A strong oxidizer and highly corrosive. It can cause severe chemical burns upon contact with skin or eyes and can ignite combustible materials.[5][6][7] Vapors are toxic if inhaled.[5][8]
- Sulfuric Acid: A strong dehydrating agent and highly corrosive. It causes severe burns on contact. The dilution of concentrated sulfuric acid is highly exothermic.
- 2-Methylphenol (o-cresol): Toxic and corrosive. It can be absorbed through the skin and is harmful if ingested or inhaled.

- Engineering Controls:
 - All operations must be conducted inside a certified chemical fume hood with adequate ventilation to control exposure to acid fumes and nitrogen dioxide gas.[9]
 - An emergency eyewash station and safety shower must be readily accessible.[6][9]
 - Ensure all glassware is free from cracks and contaminants.
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical splash goggles and a face shield are required.[9]
 - Gloves: Wear acid-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
 - Lab Coat: A chemical-resistant lab coat or apron must be worn.[9]
- Reaction Control:
 - The reaction is highly exothermic. The addition of the nitrating mixture must be slow and controlled, with efficient cooling and stirring to manage the temperature.[4]
 - A cooling bath (ice-water or ice-salt) is essential to maintain the reaction temperature within the specified range.
 - Never add water to concentrated acid; always add acid slowly to water.

- Spill & Waste Management:

- Have a spill kit with appropriate neutralizing agents (e.g., sodium bicarbonate for acids) readily available.[10]
- Nitric acid waste should not be mixed with other waste streams, especially organic solvents, to prevent violent reactions.[10] Dispose of all chemical waste according to institutional and local regulations.

Materials and Equipment

Reagents

Reagent	Formula	Molar Mass (g/mol)	Purity	Notes
2-Methylphenol (o-cresol)	C ₇ H ₈ O	108.14	≥98%	
Nitric Acid (68-70%)	HNO ₃	63.01	Reagent Grade	Concentrated
Sulfuric Acid (98%)	H ₂ SO ₄	98.08	Reagent Grade	Concentrated
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Reagent Grade	For extraction
Sodium Bicarbonate (NaHCO ₃)	NaHCO ₃	84.01	Reagent Grade	For neutralization
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	Reagent Grade	For drying
Deionized Water	H ₂ O	18.02	-	
Ice	H ₂ O	18.02	-	For cooling bath

Equipment

- Three-neck round-bottom flask (250 mL)

- Dropping funnel (100 mL)
- Magnetic stirrer and stir bar
- Thermometer
- Condenser
- Ice bath
- Separatory funnel (500 mL)
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Glass funnel and filter paper
- Standard laboratory glassware

Detailed Experimental Protocol

Caption: Experimental workflow for the synthesis of **2-Methyl-4-nitrophenol**.

Step 1: Preparation of Reactant Solution

- In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 5.4 g (0.05 mol) of 2-methylphenol in 50 mL of dichloromethane.
- Place the flask in an ice-water bath and begin stirring. Cool the solution to 0-5 °C.

Step 2: Preparation of the Nitrating Mixture

- In a separate beaker or flask placed in an ice bath, carefully and slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. Caution: This mixing is exothermic. Add the sulfuric acid dropwise with constant swirling or stirring.
- Allow the nitrating mixture to cool to below 10 °C before use.

Step 3: The Nitration Reaction

- Transfer the cold nitrating mixture to a dropping funnel and place it on the central neck of the three-neck flask containing the 2-methylphenol solution.
- Add the nitrating mixture dropwise to the stirred 2-methylphenol solution over a period of 30-45 minutes.
- Carefully monitor the internal temperature and maintain it below 10 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

Step 4: Quenching and Work-up

- Pour the reaction mixture slowly and carefully into a beaker containing 100 g of crushed ice with stirring.
- Transfer the mixture to a 500 mL separatory funnel. Allow the layers to separate.
- Drain the lower organic (dichloromethane) layer. Extract the aqueous layer with an additional 25 mL of dichloromethane.
- Combine the organic extracts. Wash the combined organic layer sequentially with:
 - 50 mL of cold deionized water.
 - 50 mL of saturated sodium bicarbonate solution (to neutralize residual acids). Caution: Vent the separatory funnel frequently to release CO₂ gas pressure.
 - 50 mL of brine (saturated NaCl solution).
- Dry the organic layer over anhydrous sodium sulfate.

Step 5: Isolation and Purification

- Decant or filter the dried organic solution to remove the sodium sulfate.
- Remove the dichloromethane solvent using a rotary evaporator. A yellow-orange solid crude product will be obtained.
- Purify the crude product by recrystallization. A suitable solvent system is an ethanol-water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- Collect the purified yellow crystals of **2-Methyl-4-nitrophenol** by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator. A typical yield is 60-70%.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Property	Value
Appearance	Yellow to light orange crystalline solid[1]
Melting Point	93-98 °C[11]
Molecular Formula	C ₇ H ₇ NO ₃
Molar Mass	153.14 g/mol
Solubility	Sparingly soluble in water; soluble in ethanol, ether, acetone[1]

- Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.
- Melting Point: Compare the experimental melting point with the literature value. A sharp melting point range indicates high purity.
- Spectroscopy:

- FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks: broad O-H stretch ($\sim 3200\text{-}3500\text{ cm}^{-1}$), aromatic C-H stretch ($\sim 3000\text{-}3100\text{ cm}^{-1}$), asymmetric and symmetric N-O stretches of the nitro group ($\sim 1520\text{ cm}^{-1}$ and $\sim 1340\text{ cm}^{-1}$).
- ^1H NMR (Proton Nuclear Magnetic Resonance): Confirm the structure by analyzing the chemical shifts and splitting patterns of the aromatic protons and the methyl group protons.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the number and types of carbon atoms in the molecule.

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Low Yield	Incomplete reaction; loss of product during work-up; temperature too high leading to side reactions.	Ensure reaction stirs for the full time. Be careful during extractions. Maintain strict temperature control during nitrating agent addition.
Dark, Tarry Product	Over-nitration or oxidation due to excessive temperature or concentrated reagents.	Ensure slow, controlled addition of the nitrating mixture at low temperatures. Use diluted nitric acid if necessary. [12]
Product is an Oil, Not a Solid	Presence of impurities (e.g., isomeric byproducts) lowering the melting point.	Confirm product identity with spectroscopy (NMR). Improve purification by performing a second recrystallization or using column chromatography. [1]
Violent Reaction/Runaway	Addition of nitrating mixture is too fast; inadequate cooling.	Immediately stop the addition and ensure the cooling bath is effective. Nitration reactions can be dangerous; always work on a small scale first and have emergency procedures in place. [4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]

- 2. mono nitration of 1) o-cresol 2) p-chloro aniline b) Give Huckel's rule of.. [askfilo.com]
- 3. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. ehs.com [ehs.com]
- 7. essr.umd.edu [essr.umd.edu]
- 8. itwreagents.com [itwreagents.com]
- 9. youtube.com [youtube.com]
- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 11. 2-Methyl-4-nitrophenol | 99-53-6 [chemicalbook.com]
- 12. ncert.nic.in [ncert.nic.in]
- To cite this document: BenchChem. [Application Note & Protocol: Regioselective Synthesis of 2-Methyl-4-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582141#protocol-for-nitration-of-2-methylphenol-to-2-methyl-4-nitrophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com